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Compound of Interest

Compound Name: H-Asp(OtBu)-OMe.HCI

Cat. No.: B555412

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Aspartic acid -tert-butyl ester a-methyl
ester hydrochloride, commonly abbreviated as H-Asp(OtBu)-OMe.HCI. It is a widely used
derivative of L-aspartic acid in synthetic peptide chemistry. The strategic placement of
protecting groups—a tert-butyl (OtBu) ester on the side-chain carboxyl group and a methyl
ester (OMe) on the a-carboxyl group—makes it a valuable building block for the synthesis of
complex peptides and peptidomimetics.

Chemical Structure and Properties

H-Asp(OtBu)-OMe.HCI is the hydrochloride salt of an aspartic acid derivative where the two
carboxylic acid functional groups are orthogonally protected. The tert-butyl ester is labile to
strong acids (e.qg., trifluoroacetic acid), while the methyl ester is typically removed by
saponification. The free primary amine, present as a hydrochloride salt, serves as a nucleophile
for peptide bond formation.

Chemical Structure:

Physicochemical and Quantitative Data

The key properties of H-Asp(OtBu)-OMe.HCI are summarized in the table below, providing
essential data for experimental design and execution.
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Property Value Citations
CAS Number 2673-19-0 [1]
Molecular Formula CoH18CINOa4 [1]
Molecular Weight 239.70 g/mol [1]
4-O-tert-butyl 1-O-methyl
(2S)-2-
IUPAC Name [2]

aminobutanedioate;hydrochlori
de

Canonical SMILES

COC(=0)--INVALID-LINK--
CC(=0)OC(C)(C)C.CI

[2]

Appearance White to off-white solid powder
Melting Point 167-175 °C (decomposes)
Soluble in DMSO,
Solubility Dichloromethane, Chloroform,
Ethyl Acetate
2-8°C, sealed, away from
Storage

moisture

Role in Peptide Synthesis

H-Asp(OtBu)-OMe.HCI is primarily utilized in solution-phase peptide synthesis (SPPSy). In this

methodology, peptide chains are elongated in a homogenous solution. The free a-amino group

of H-Asp(OtBu)-OMe.HCI allows it to act as the C-terminal starting residue, to which an N-

terminally protected amino acid is coupled.

It is less commonly used as a starting material in solid-phase peptide synthesis (SPPS)

because the a-amino group is not protected. However, the corresponding N-protected

derivative, such as Fmoc-Asp(OtBu)-OMe, is a staple in SPPS workflows. The principles of

SPPS are crucial for understanding the context in which such protected amino acids are used.

Experimental Protocols
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The following protocols provide detailed methodologies for typical applications involving
protected aspartic acid derivatives.

This protocol details the coupling of an N-terminally protected amino acid (e.g., Fmoc-Ala-OH)
to H-Asp(OtBu)-OMe.HCI to form a dipeptide. This is a foundational step in solution-phase
synthesis.

Materials:

e H-Asp(OtBu)-OMe.HCI

e Fmoc-Ala-OH (or another N-protected amino acid)

e 1-Hydroxybenzotriazole (HOBLt)

» N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

» N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

e Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

o Ethyl acetate, 1M HCI, saturated NaHCOs solution, brine

e Anhydrous MgSOa4 or Na2S0Oa

« Silica gel for column chromatography

Procedure:

o Neutralization: Dissolve H-Asp(OtBu)-OMe.HCI (1.2 equivalents) in anhydrous DCM. Add
DIPEA (1.2 equivalents) to neutralize the hydrochloride salt and stir for 15 minutes at room
temperature to obtain the free amine.

e Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 equivalent) and HOBt (1.1
equivalents) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

e Add DCC (1.1 equivalents) to the Fmoc-Ala-OH solution. A white precipitate of
dicyclohexylurea (DCU) will form. Stir the mixture at 0°C for 30 minutes.
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e Coupling: Filter the DCU precipitate and add the filtrate (containing the activated Fmoc-Ala-
OBt ester) to the neutralized H-Asp(OtBu)-OMe solution from step 1.

» Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction
progress by Thin-Layer Chromatography (TLC).

o Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the
organic layer successively with 1M HCI, saturated NaHCOs solution, and brine.

» Dry the organic layer over anhydrous MgSOu, filter, and concentrate under reduced
pressure.

 Purification: Purify the crude dipeptide product by silica gel column chromatography to yield
the pure Fmoc-Ala-Asp(OtBu)-OMe.

While H-Asp(OtBu)-OMe.HCI itself is not the direct input for chain elongation in SPPS, its N-
protected counterpart, Fmoc-Asp(OtBu)-OH, is. The following protocol and diagram describe
the general Fmoc-based SPPS cycle, which is the context for using such derivatives.

Materials:

Rink Amide or Wang resin (solid support)

e Fmoc-protected amino acids (e.g., Fmoc-Asp(OtBu)-OH)
e Coupling reagents: HBTU, HATU, or DIC/HOBt

e Base: DIPEA

» Deprotection solution: 20% piperidine in DMF

e Solvents: DMF, DCM

o Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane
(TIS)

Procedure:
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» Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

e Fmoc Deprotection: Drain the DMF. Add 20% piperidine in DMF to the resin and agitate for 5
minutes. Drain. Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15
minutes to ensure complete removal of the Fmoc group.

e Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7
times) to remove all traces of piperidine.

e Amino Acid Coupling:

o In a separate vial, pre-activate the next Fmoc-amino acid (3-5 equivalents relative to resin
loading) by dissolving it with a coupling reagent (e.g., HATU, 2.9 equivalents) and a base
(DIPEA, 6 equivalents) in DMF.

o Add the activated amino acid solution to the deprotected resin.
o Agitate the mixture for 1-4 hours at room temperature.
e Washing: Drain the coupling solution and wash the resin with DMF (3-5 times).

o Monitoring (Optional): Perform a Kaiser test to confirm the absence of free primary amines,
indicating a complete coupling reaction. A yellow result is negative; a dark blue result is
positive, indicating incomplete coupling.

» Chain Elongation: Repeat steps 2-6 for each amino acid in the desired peptide sequence.

o Final Cleavage & Deprotection: After the final amino acid is coupled and its Fmoc group
removed, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3
hours to cleave the peptide from the resin and remove acid-labile side-chain protecting
groups (like OtBu).

» Precipitation & Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge to
form a pellet, and purify by reverse-phase HPLC.

Visualized Workflows
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The following diagrams, generated using DOT language, illustrate the key chemical processes
involving protected amino acids.

Solution-Phase Dipeptide Synthesis

Fmoc-AA-OH
[(e.g., Fmoc-Ala-OH) DCC / HOBt (H-Asp(OtBu)-OMe-HCD

Activation Neutralization
Y \ 4

- [ Activated Ester: Free Amine:
"~ Fmoc-AA-OBt H2N-Asp(OtBu)-OMe

Protected Dipeptide:
Fmoc-AA-Asp(OtBu)-OMe

Click to download full resolution via product page

Caption: Logical workflow for a solution-phase coupling reaction.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b555412?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555412?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

General Solid-Phase Peptide Synthesis (SPPS) Cycle
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Caption: A typical cycle in Fmoc-based Solid-Phase Peptide Synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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